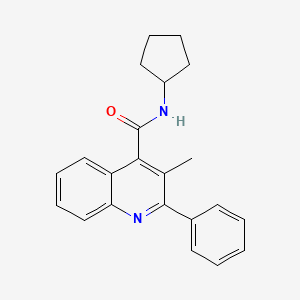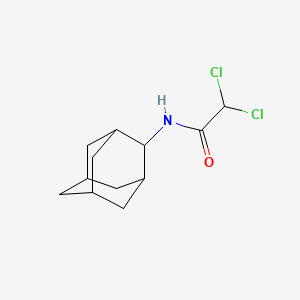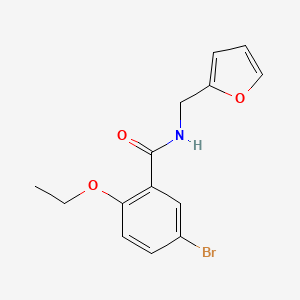
N-(2,3-dihydro-1H-inden-2-yl)-N'-(4-methylphenyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2,3-dihydro-1H-inden-2-yl)-N'-(4-methylphenyl)urea, also known as GW-501516 or Cardarine, is a synthetic PPARδ agonist that was initially developed for treating metabolic and cardiovascular diseases. However, it has gained popularity in the sports and fitness industry for its potential to enhance endurance and performance.
Mécanisme D'action
N-(2,3-dihydro-1H-inden-2-yl)-N'-(4-methylphenyl)urea acts as a selective agonist of peroxisome proliferator-activated receptor delta (PPARδ), a nuclear receptor that regulates lipid metabolism, glucose homeostasis, and inflammation. By activating PPARδ, this compound enhances fatty acid oxidation, glucose uptake, and mitochondrial biogenesis in skeletal muscle, leading to improved endurance and exercise performance. It also reduces inflammation and oxidative stress, which are associated with various diseases.
Biochemical and Physiological Effects
This compound has been shown to have numerous biochemical and physiological effects, including increased endurance, improved lipid metabolism, reduced inflammation, and enhanced cardiac function. It has been demonstrated to increase the expression of genes involved in fatty acid oxidation and mitochondrial biogenesis in skeletal muscle, leading to improved endurance and exercise performance. It also reduces inflammation and oxidative stress, which are associated with various diseases.
Avantages Et Limitations Des Expériences En Laboratoire
N-(2,3-dihydro-1H-inden-2-yl)-N'-(4-methylphenyl)urea has several advantages for lab experiments, including its high potency, selectivity, and stability. It is also relatively easy to synthesize and purify, making it a useful tool for studying the mechanisms of PPARδ activation and its effects on metabolism and disease. However, its potential for enhancing endurance and performance may present ethical concerns in animal studies, and its long-term safety and efficacy in humans are still unclear.
Orientations Futures
There are several potential future directions for N-(2,3-dihydro-1H-inden-2-yl)-N'-(4-methylphenyl)urea research, including investigating its effects on other metabolic pathways and disease states, developing more selective and potent PPARδ agonists, and exploring its potential for treating age-related diseases and improving cognitive function. Furthermore, more studies are needed to determine the long-term safety and efficacy of this compound in humans and to address the ethical concerns surrounding its use in sports and fitness.
Méthodes De Synthèse
N-(2,3-dihydro-1H-inden-2-yl)-N'-(4-methylphenyl)urea is a synthetic compound that can be prepared through various methods, including the reaction of 4-methylphenyl isocyanate with 2,3-dihydro-1H-inden-2-amine in the presence of a base such as potassium carbonate. The resulting product is then purified through column chromatography to obtain the final compound.
Applications De Recherche Scientifique
N-(2,3-dihydro-1H-inden-2-yl)-N'-(4-methylphenyl)urea has been extensively studied for its potential therapeutic applications in various diseases, including metabolic syndrome, obesity, diabetes, and cardiovascular diseases. It has been shown to improve insulin sensitivity, increase glucose uptake in skeletal muscle, and reduce plasma triglyceride levels in animal models. Furthermore, it has been demonstrated to improve cardiac function and reduce inflammation in the heart.
Propriétés
IUPAC Name |
1-(2,3-dihydro-1H-inden-2-yl)-3-(4-methylphenyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O/c1-12-6-8-15(9-7-12)18-17(20)19-16-10-13-4-2-3-5-14(13)11-16/h2-9,16H,10-11H2,1H3,(H2,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLFBPHIRESKZCP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)NC2CC3=CC=CC=C3C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-ethyl-3-{[2-oxo-2-(1-pyrrolidinyl)ethyl]thio}-5-phenyl-4H-1,2,4-triazole](/img/structure/B5811516.png)
![2-[(4-chloro-1-methyl-1H-pyrazol-3-yl)carbonyl]-N-cyclohexylhydrazinecarbothioamide](/img/structure/B5811522.png)


![2-(2-furoyl)-3H-benzo[f]chromen-3-one](/img/structure/B5811539.png)







![N'-[(5-bromo-2-thienyl)methylene]-4-(1H-pyrrol-1-yl)benzohydrazide](/img/structure/B5811595.png)